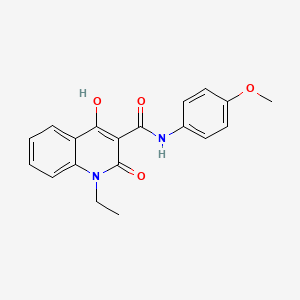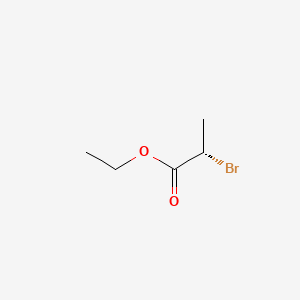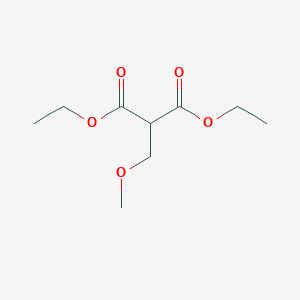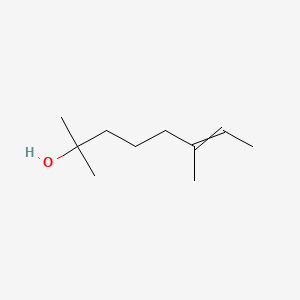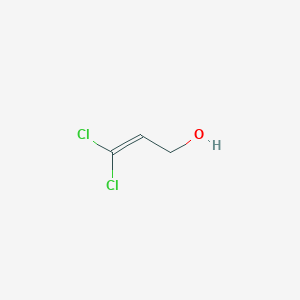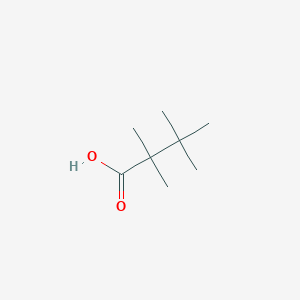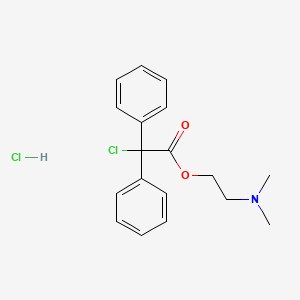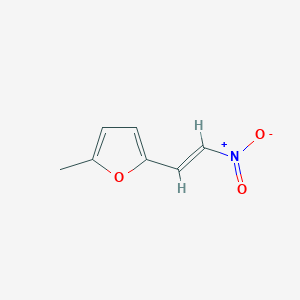
2-Methyl-5-(2-nitroethenyl)furan
Vue d'ensemble
Description
“2-Methyl-5-(2-nitroethenyl)furan” is a chemical compound with the molecular formula C7H7NO3 . It has a molecular weight of 153.14 . It is a powder in physical form .
Synthesis Analysis
The synthesis of furan compounds, including “2-Methyl-5-(2-nitroethenyl)furan”, can be achieved through various methods. One such method involves the oxidation of alkyl enol ethers to enals using a palladium catalyst . Another method involves the cycloisomerization of conjugated allenones into furans under mild conditions . The synthesis of 2,5-disubstituted furans can be achieved from enyne acetates in the presence of a Lewis acid .Molecular Structure Analysis
The InChI code for “2-Methyl-5-(2-nitroethenyl)furan” is 1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ . This code provides a standard way to encode the molecular structure of “2-Methyl-5-(2-nitroethenyl)furan” and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Methyl-5-(2-nitroethenyl)furan” is a powder . It has a molecular weight of 153.14 . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique
Corrosion Inhibition
- Furan derivatives, including those similar to 2-Methyl-5-(2-nitroethenyl)furan, have been investigated as potential corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds demonstrate significant inhibition efficiency at low concentrations. They are identified as mixed-type inhibitors, impacting both cathodic and anodic corrosion currents. Their adsorption on mild steel surfaces aligns with the Langmuir adsorption isotherm, indicating a chemical nature of adsorption. This highlights the potential application of such furan derivatives in corrosion protection. (Khaled & El-maghraby, 2014)
Synthesis of Organic Compounds
- Research has explored the reactions of furan derivatives with orthocarboxylic esters, acetals, and acylal in the presence of Lewis acids. Such reactions lead to various organic compounds, demonstrating the versatility of furan derivatives in organic synthesis. This includes the synthesis of compounds like nigrosporalactone from 5-methyl-2-(trimethyl-siloxy)furan, indicating the importance of furan derivatives in chemical synthesis. (Asaoka, Sugimura, & Takei, 1979)
Antimycobacterial Agents
- Studies on furan-2-carboxylic acids, structurally similar to 2-Methyl-5-(2-nitroethenyl)furan, have shown promise as new classes of antimycobacterial agents. These compounds interfere with iron homeostasis and are subject to ongoing structural and functional analysis to better understand their efficacy and potential in treating mycobacterial infections. (Mori et al., 2022)
Antibacterial Activity
- The antibacterial properties of nitrofuran compounds, including those structurally related to 2-Methyl-5-(2-nitroethenyl)furan, have been extensively studied. These compounds exhibit both bactericidal and bacteriostatic effects, depending on concentration, and are effective against a range of bacterial strains. This underscores the importance of such compounds in developing new antibacterial drugs. (Cramer & Dodd, 1946)
Chemical Synthesis
- The utility of furan derivatives in chemical synthesis is further highlighted by studies focusing on nucleophilic substitution reactions. These studies have shown the potential of furan derivatives in creating a variety of complex chemical structures, which can have multiple applications in pharmaceuticals and other industries. (Tanaka, Usui, & Shimadzu, 1981)
Synthesis of Antibacterial Agents
- Recent research has focused on the design and synthesis of nitrofurantoin analogues incorporating furan and pyrazole scaffolds. These compounds have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential of furan derivatives in developing new antibacterial drugs. (Hassan et al., 2020)
Safety and Hazards
Orientations Futures
The future directions for “2-Methyl-5-(2-nitroethenyl)furan” and other furan compounds could involve their use in the development of bio-based materials . There is a growing interest in switching from traditional resources such as crude oil to biomass, and furan compounds could play a significant role in this transition .
Propriétés
IUPAC Name |
2-methyl-5-[(E)-2-nitroethenyl]furan | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-6-2-3-7(11-6)4-5-8(9)10/h2-5H,1H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGJJOVWZWUBQX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(2-nitroethenyl)furan | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

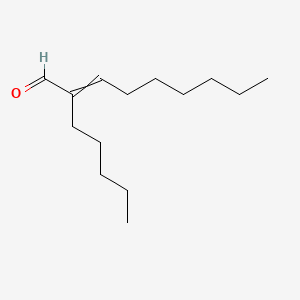

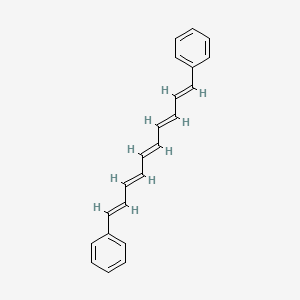
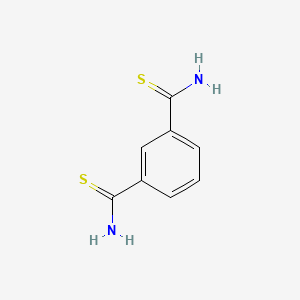
![[(2-Ethoxyphenyl)methylideneamino]thiourea](/img/structure/B3050995.png)
